2'-O-Methyladenosine-CE phosphoramidite for abi
Description
2'-O-Methyladenosine-CE phosphoramidite (CAS: 110782-31-5) is a specialized monomer used in solid-phase oligonucleotide synthesis, particularly optimized for ABI 394 and similar synthesizers . Its structure includes a 2'-O-methyl modification on the ribose and an N6-benzoyl (Bz) protecting group on the adenine base, enhancing RNA stability against nucleases and improving hybridization properties. The 2-cyanoethyl (CE) phosphoramidite group facilitates efficient coupling during automated synthesis. This compound is widely employed in synthesizing antisense oligonucleotides, siRNA, and mRNA cap analogs, where 2'-O-methylation confers metabolic stability .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCGOTUYEPXHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N7O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis typically begins with commercially available 2'-O-methyladenosine derivatives, such as N6-benzoyl-2'-O-methyladenosine, which serve as the nucleoside core. These are chosen for their stability and reactivity, facilitating subsequent modifications.
Protection of the Nucleoside
- Base Protection: The adenine base is protected with a benzoyl group at the N6 position to prevent side reactions during subsequent steps.
- Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, enabling selective reactions at the 3'-position.
Introduction of the Cyanoethyl Phosphoramidite Group
The key step involves converting the 3'-hydroxyl into a phosphoramidite:
- Activation of the 3'-OH with a suitable coupling reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
- The reaction is typically performed in anhydrous conditions, often in an inert atmosphere (nitrogen or argon).
- The process proceeds at low temperature (around 0°C) to control reactivity and minimize side reactions.
This step results in the formation of the 3'-O-(2-cyanoethyl)-(N,N-diisopropyl)phosphoramidite, the active building block for oligonucleotide synthesis.
Deprotection and Purification
- Deprotection of the base and hydroxyl groups is performed under mild conditions to prevent cleavage of the phosphoramidite group.
- Purification is achieved via silica gel chromatography or high-performance liquid chromatography (HPLC) to obtain high-purity phosphoramidite.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Nucleoside protection | Benzoyl chloride | Pyridine | Room temperature | Protects N6-amino group |
| 5'-OH protection | Dimethoxytrityl chloride | DCM or pyridine | Room temperature | Selective for 5'-OH |
| Phosphoramidite formation | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | Anhydrous acetonitrile | 0°C to room temperature | Inert atmosphere, moisture-sensitive |
Challenges and Solutions
- Side reactions during phosphoramidite coupling: Use of dry, inert conditions and low temperatures minimizes side reactions.
- Purity of intermediates: Repeated chromatography and HPLC purification ensure high purity.
- Yield optimization: Employing phase transfer catalysis (PTC) and optimized reaction times improves overall yield, as reported in large-scale syntheses.
Scale-Up and Industrial Synthesis
Recent advancements have enabled multigram-scale synthesis, employing phase transfer catalysis to enhance reaction efficiency and reduce costs. Strategies such as one-pot synthesis and simplified work-up procedures are increasingly adopted to facilitate large-scale production.
Data Summary
| Parameter | Value | Reference |
|---|---|---|
| Molecular formula | C48H54N7O8P | |
| Molecular weight | 888 g/mol | |
| Typical yield | 70-85% | |
| Purity | >99% (HPLC) |
Chemical Reactions Analysis
Types of Reactions
Dmt-2’-O-me-ra(bz) amidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Substitution: The cyanoethyl protecting group on the phosphoramidite is removed during the deprotection step.
Coupling: The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Aliphatic amines such as methylamine.
Coupling: Activators like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole.
Major Products
The major products formed from these reactions are the desired 2’-O-methyl RNA oligonucleotides, which are used in various applications .
Scientific Research Applications
Dmt-2’-O-me-ra(bz) amidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of RNA oligonucleotides for structural and functional studies.
Biology: Development of RNA-based probes and sensors.
Medicine: Design of therapeutic oligonucleotides for gene silencing and modulation.
Industry: Production of diagnostic probes and tools for molecular biology research.
Mechanism of Action
The mechanism of action of Dmt-2’-O-me-ra(bz) amidite involves its incorporation into RNA oligonucleotides, which then hybridize with complementary DNA or RNA sequences. The 2’-O-methyl modification enhances the stability of the oligonucleotides against enzymatic degradation, making them suitable for in-vivo and in-vitro applications. The molecular targets and pathways involved depend on the specific sequence and application of the synthesized oligonucleotides .
Comparison with Similar Compounds
Comparison with Similar Phosphoramidite Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between 2'-O-methyladenosine-CE phosphoramidite and related compounds:
Key Comparative Insights
Modification Sites and Stability
- 2'-O-Methyl vs. N6-Methyl : The 2'-O-methyl group in the original compound improves RNA backbone rigidity and nuclease resistance, whereas N6-methylation (e.g., N6-Methyl-A-CE) alters base-pairing specificity, making it useful for studying RNA-protein interactions in epigenetics .
- Protecting Groups : The N6-benzoyl group in the original compound requires basic deprotection (e.g., aqueous ammonia), while 2'-O-TBDMS (used in N6-Methyl-A-CE) necessitates fluoride-based cleavage (e.g., TBAF), impacting synthesis workflows .
Application-Specific Performance
- ABI Synthesizer Compatibility : The original compound and DMT-dG(dmf) phosphoramidite () are explicitly configured for ABI instruments, ensuring reliable coupling efficiency. Others, like 2'-OMe-Bz-m6A-CE (), require extended coupling times (30 minutes) for modified bases .
- Triplex and Antisense Applications : 2'-OMe-5-Br-U-CE phosphoramidite enhances triplex RNA stability via bromine-mediated base stacking, while the original compound’s 2'-O-methyl group is preferred for antisense RNA due to its balance of stability and hybridization .
Nuclease Resistance and Hybridization
Research Findings and Case Studies
- mRNA Cap Synthesis: highlights the use of 2'-O-methyladenosine-CE phosphoramidite in synthesizing SK-526 (m6AmGGGCUGCU), a cap-proximal methylated RNA oligo critical for studying translation regulation.
- Aptamer Engineering : demonstrates that 2'-OMe-A-CE phosphoramidite-modified aptamers (e.g., OSJ-T3-OMe) exhibit enhanced serum stability compared to LNA-modified variants, underscoring its utility in therapeutic oligonucleotides.
- Comparative Stability Assays: Oligonucleotides incorporating 2'-O-methyladenosine show 10-fold longer half-lives in serum compared to N6-methyladenosine variants, as reported in methylation studies ().
Biological Activity
2'-O-Methyladenosine-CE phosphoramidite is a modified nucleoside that plays a significant role in molecular biology, particularly in the synthesis of oligonucleotides that exhibit enhanced stability and binding affinity. This article delves into the biological activity of this compound, focusing on its applications, mechanisms of action, and comparative advantages over unmodified nucleosides.
2'-O-Methyladenosine (2'-OMe-A) is characterized by the addition of a methyl group at the 2' position of the ribose sugar. This modification confers several advantageous properties:
- Nuclease Resistance : The 2'-OMe modification provides a level of resistance to enzymatic degradation that lies between unmodified nucleosides and phosphorothioated nucleotides. This makes it particularly valuable in therapeutic applications where stability is crucial .
- Thermal Stability : Oligonucleotides containing 2'-OMe modifications exhibit higher melting temperatures (Tm) compared to their unmodified counterparts, indicating stronger binding affinity to complementary strands .
Biological Activity
The biological activity of 2'-O-Methyladenosine-CE phosphoramidite can be summarized through its effects on RNA structure and function:
- Inhibition of Gene Expression : While 2'-OMe modifications do not support RNase H activity, they can effectively inhibit gene expression by sterically hindering mRNA translation. This property is utilized in designing small interfering RNAs (siRNAs) and antisense oligonucleotides .
- Applications in Therapeutics : The enhanced stability and binding properties make 2'-OMe-modified oligonucleotides suitable for various applications, including:
- siRNA Design : The incorporation of 2'-OMe modifications in siRNAs has been shown to improve their resistance to degradation while maintaining silencing efficacy .
- Aptamer Development : Aptamers modified with 2'-OMe nucleotides demonstrate increased thermal stability and binding affinity to target proteins, enhancing their potential as therapeutic agents .
Comparative Analysis
The following table summarizes key properties of 2'-O-Methyladenosine compared to unmodified nucleosides:
| Property | Unmodified Nucleoside | 2'-O-Methyladenosine |
|---|---|---|
| Nuclease Resistance | Low | Moderate |
| Thermal Stability (Tm) | Lower | Higher |
| RNase H Activity | Yes | No |
| Application in siRNA | Limited | Extensive |
| Binding Affinity | Standard | Enhanced |
Case Studies
- siRNA Efficacy : A study demonstrated that siRNAs incorporating multiple 2'-OMe modifications maintained their silencing efficacy against target genes while showing reduced off-target effects. The modifications allowed for effective cellular uptake and prolonged circulation time in vivo .
- Aptamer Performance : In another investigation, aptamers modified with 2'-OMe-A exhibited superior binding to cancer biomarkers compared to their unmodified versions. This led to increased antiproliferative effects in vitro against various cancer cell lines .
Q & A
Q. What are the critical steps in synthesizing oligonucleotides using 2'-O-Methyladenosine-CE phosphoramidite on ABI 392 synthesizers?
The synthesis involves:
- Deprotection : Removal of the 5'-dimethoxytrityl (DMT) group using trichloroacetic acid (TCA) in dichloromethane to activate the growing oligonucleotide chain.
- Coupling : The 2'-O-Methyladenosine-CE phosphoramidite (0.1 M in anhydrous acetonitrile) is coupled via β-cyanoethyl (CE) chemistry, with tetrazole as an activator. Excess reagents are flushed to minimize side reactions .
- Oxidation : Stabilization of the phosphite triester intermediate using iodine/water/pyridine to form a phosphate triester bond.
- Capping : Acetylation of unreacted 5'-OH groups to prevent truncated sequences.
Post-synthesis, oligonucleotides are cleaved from the solid support and deprotected using concentrated ammonium hydroxide (55°C, 12–16 hours) .
Q. How do protecting groups (e.g., phenoxyacetyl, isopropylphenoxyacetyl) influence the stability and coupling efficiency of 2'-O-Methyladenosine-CE phosphoramidite?
Protecting groups on the exocyclic amine (e.g., phenoxyacetyl for adenine, isopropylphenoxyacetyl for guanine) prevent undesired side reactions during synthesis. These groups:
- Enhance solubility of phosphoramidites in acetonitrile.
- Reduce steric hindrance , improving coupling efficiency (typically >98% per step).
- Are removed during ammonia deprotection without damaging the oligonucleotide backbone.
For example, N-phenoxyacetyl protection (used in 2'-O-Me-A-CE phosphoramidite) balances stability and deprotection ease compared to bulkier alternatives .
Q. What analytical techniques are recommended for verifying the integrity of 2'-O-Methyladenosine-CE phosphoramidite incorporation in synthetic oligonucleotides?
- MALDI-TOF Mass Spectrometry : Confirms molecular weight accuracy (±1 Da) and detects truncations .
- HPLC : Ion-pair reverse-phase chromatography (e.g., using C18 columns) resolves full-length products from failure sequences.
- Capillary Electrophoresis (CE) : Detects single-nucleotide mismatches or modifications .
- 1H/13C NMR : Validates phosphoramidite structure pre-synthesis (e.g., confirming 2'-O-methylation) .
Advanced Research Questions
Q. What methodological considerations are required to resolve discrepancies in coupling efficiencies when using 2'-O-Methyladenosine-CE phosphoramidite compared to unmodified phosphoramidites?
Discrepancies arise from:
Q. How can researchers optimize deprotection conditions for 2'-O-Methyladenosine-CE phosphoramidite-containing oligonucleotides to minimize strand cleavage?
- Temperature modulation : Deprotection at 55°C for 12–16 hours in ammonium hydroxide ensures complete removal of protecting groups while minimizing 2'-O-methylribose degradation .
- Alternative bases : Methylamine or tert-butylamine reduces depurination risk in GC-rich sequences .
- Post-deprotection purification : Desalting via size-exclusion chromatography removes residual ammonium ions that catalyze strand cleavage .
Q. How does the 2'-O-methyl modification impact the thermodynamic stability of RNA:DNA heteroduplexes compared to unmodified oligonucleotides?
The 2'-O-methyl group:
- Increases thermal stability (ΔTm ≈ +1–2°C per modification) by restricting sugar puckering to the C3'-endo conformation, favoring A-form helix geometry.
- Reduces nuclease susceptibility via steric blocking of RNase active sites.
- Experimental validation : Use UV melting curves (260 nm) to measure Tm shifts and nearest-neighbor parameters to predict duplex stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
